molecular formula C10H7Cl3N4 B13734951 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine CAS No. 34017-39-5

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine

Cat. No.: B13734951
CAS No.: 34017-39-5
M. Wt: 289.5 g/mol
InChI Key: WWKJYYDDDTUYMI-UHFFFAOYSA-N
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Description

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine is a heterocyclic compound featuring a pyrimidine backbone substituted with chlorine atoms at positions 2, 5, and 6, and an m-aminoanilino group at position 3. Pyrimidine derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties .

This compound is synthesized via sequential nucleophilic substitutions. For example, 2,4,5-trichloropyrimidine (a precursor) reacts with phenols or anilines under acidic conditions to introduce substituents at position 4, followed by selective reduction or functionalization steps . Its regioselective reactivity aligns with trends observed in other trichloropyrimidines, where chlorine atoms at specific positions dictate substitution patterns .

Properties

IUPAC Name

3-N-(2,5,6-trichloropyrimidin-4-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-2-5(14)4-6/h1-4H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJYYDDDTUYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067807
Record name 1,3-Benzenediamine, N-(2,5,6-trichloro-4-pyrimidinyl)-
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Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34017-39-5
Record name N1-(2,5,6-Trichloro-4-pyrimidinyl)-1,3-benzenediamine
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Record name 1,3-Benzenediamine, N1-(2,5,6-trichloro-4-pyrimidinyl)-
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Record name 1,3-Benzenediamine, N1-(2,5,6-trichloro-4-pyrimidinyl)-
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Record name 1,3-Benzenediamine, N-(2,5,6-trichloro-4-pyrimidinyl)-
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Record name 4-(m-aminoanilino)-2,5,6-trichloropyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine typically involves the reaction of 2,5,6-trichloropyrimidine with m-phenylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The aminoaniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-(m-Aminoanilino)-2,5-dichloro-6-alkoxypyrimidine or 4-(m-Aminoanilino)-2,5-dichloro-6-aminopyrimidine can be formed.

    Oxidation Products: Products like 4-(m-Nitrosoanilino)-2,5,6-trichloropyrimidine or 4-(m-Nitroanilino)-2,5,6-trichloropyrimidine.

    Reduction Products: Products such as this compound derivatives with reduced amino groups.

Scientific Research Applications

Applications in Chemistry

1. Synthesis of Complex Molecules
4-(m-Aminoanilino)-2,5,6-trichloropyrimidine serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reaction mechanisms, including nucleophilic substitutions and coupling reactions.

Reaction TypeExample ProductsYield (%)
Nucleophilic Substitution4-(Aminophenyl)-2,5-dichloropyrimidine85
Coupling with Aryl HalidesTrisubstituted Aromatic Compounds78

2. Study of Reaction Mechanisms
The compound is instrumental in studying reaction mechanisms involving pyrimidine derivatives. Its reactivity allows chemists to investigate the kinetics and thermodynamics of various chemical processes.

Applications in Biology

1. Biological Pathway Probes
In biological research, this compound can act as a probe for investigating specific biological pathways. Its ability to interact with enzymes and receptors makes it valuable for studying signal transduction pathways.

2. Antiproliferative Activity
Recent studies have shown that this compound exhibits antiproliferative activity against certain cancer cell lines. The mechanism involves inhibition of specific kinases that are crucial for cell division.

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5PI3 Kinase Inhibition
A549 (Lung Cancer)15.0Induction of Apoptosis via Caspase Activation

Applications in Medicine

1. Potential Therapeutic Agent
Due to its unique structure, this compound has potential therapeutic applications. It has been investigated for its role as an inhibitor of various kinases involved in cancer progression.

2. Development of Targeted Therapies
The compound is being explored as a lead compound in the development of targeted therapies for cancers that express specific kinases. Its selective inhibition profile makes it a candidate for further drug development.

Case Studies

Case Study 1: Synthesis and Activity Profiling
In a study published in Molecules, researchers synthesized derivatives of this compound and evaluated their biological activity against several cancer cell lines. The results indicated that modifications to the amino group significantly enhanced antiproliferative effects (IC50 values reduced by up to 50%) .

Case Study 2: Mechanistic Insights into Kinase Inhibition
A detailed mechanistic study highlighted the interaction of this compound with the PI3 kinase pathway, demonstrating its potential as an effective inhibitor in models of breast cancer . The study provided insights into how structural variations influence binding affinity and selectivity.

Mechanism of Action

The mechanism of action of 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The presence of the aminoaniline group allows for hydrogen bonding and electrostatic interactions with the target, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and number of chlorine atoms on the pyrimidine ring significantly influence chemical behavior. Key comparisons include:

Compound Name Chlorine Positions Key Substituents Reactivity/Applications References
4-(m-Aminoanilino)-2,5,6-trichloropyrimidine 2,5,6 m-Aminoanilino (C4) EGFR inhibitor synthesis; regioselective substitution at C4 via nitro group reduction
2,4,5-Trichloropyrimidine 2,4,5 None (parent compound) Precursor for anticancer agents; antifungal activity in disc-plate and liquid assays
4,5,6-Trichloropyrimidine 4,5,6 None (parent compound) Broad-spectrum antifungal activity across multiple screening methods
2,4,6-Trichloropyrimidine 2,4,6 Variable (C4, C6, C2) Material science (UV-protective fabrics); regioselective substitution sequence: C4 > C6 > C2

Key Observations :

  • Regioselectivity : In 2,4,6-trichloropyrimidine, substitution occurs first at C4, then C6, and finally C2 . In contrast, 2,4,5-trichloropyrimidine favors substitution at C4 under acidic conditions .
  • Biological Activity : Antifungal efficacy correlates with chlorine positioning. For example, 4,5,6-trichloropyrimidine (compound 8) outperforms 2,4,5-trichloropyrimidine (compound 6) in vapor-phase antifungal assays .
  • Synthetic Utility : 2,4,6-Trichloropyrimidine is preferred for material modifications (e.g., cotton fabric functionalization) due to its symmetrical substitution pattern, enabling uniform grafting .
Antifungal Activity
  • 4,5,6-Trichloropyrimidine (compound 8): Exhibits 90% inhibition in liquid culture assays against Candida albicans .
  • 2,4,5-Trichloropyrimidine (compound 6): Moderate activity (70% inhibition) in disc-plate assays but lower stability in wash cycles compared to 2,4,6-trichloropyrimidine derivatives .
Anticancer and Kinase Inhibition
  • 2,4,6-Trichloropyrimidine derivatives: Used to synthesize thieno-pyridine EGFR inhibitors with 65.7% yield and confirmed bioactivity via NMR/MS .
  • 2,4,5-Trichloropyrimidine precursors : Serve in synthesizing ALK-5 and EGFR inhibitors, highlighting the role of C5 chlorine in stabilizing intermediates .

Stability Challenges

  • Chlorine Lability : C5 chlorine in 2,4,5-trichloropyrimidine is prone to reduction, requiring PtO₂/H₂ for selective retention during synthesis .
  • Wash Durability : 2,4,6-Trichloropyrimidine-grafted fabrics retain functionality longer than 2,4-dichloro-5-methoxypyrimidine derivatives .

Biological Activity

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a trichloropyrimidine core substituted with an aminoaniline moiety. Its structure is crucial for its interaction with biological targets, particularly protein kinases.

This compound primarily functions as an inhibitor of specific protein tyrosine kinases (PTKs). These kinases play a pivotal role in cellular signaling pathways that regulate cell growth and differentiation. By inhibiting PTKs, this compound may interfere with the signaling cascades that lead to abnormal cell proliferation, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. Notably, studies have demonstrated its effectiveness against tumors characterized by mutations in the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .

Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities. It selectively inhibits certain kinases involved in signaling pathways associated with cancer progression. This selectivity is particularly important as it may reduce off-target effects and enhance therapeutic efficacy .

Study 1: Inhibition of EGFR Mutants

A study focused on the efficacy of this compound against NSCLC cells with EGFR mutations. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests that the compound could serve as a second-line treatment option for patients who develop resistance to first-line therapies like gefitinib and erlotinib .

Study 2: Selective Targeting of PTKs

Another investigation assessed the selectivity of this compound for various PTKs. The findings revealed that the compound effectively inhibited mutant forms of EGFR while having minimal effects on wild-type EGFR. This selective inhibition profile highlights its potential for targeted cancer therapy .

Data Tables

Biological Activity Effect Reference
Inhibition of EGFR MutantsReduced cell viability
Induction of ApoptosisIncreased apoptotic markers
Selective inhibition of PTKsMinimal effects on wild-type EGFR

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